![molecular formula C11H10F3NO3 B2975572 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 134888-96-3](/img/structure/B2975572.png)
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide, also known as TFMB or TFMB-amide, is a biochemical used for proteomics research . It has a molecular formula of C11H10F3NO3 and a molecular weight of 261.2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H10F3NO3 . The average mass is 261.197 Da and the monoisotopic mass is 261.061279 Da .Scientific Research Applications
Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry
- Use in Dyes and Pigments Synthesis: N-Phenyl-3-oxo-butanamide, a related compound, is utilized in the synthesis of dyes and pigments. Its reaction with hydroxylamine forms N-phenyl-3-hydroxyimino-butanamide, which further reacts with diazonium salts to produce diazo products coordinating to copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).
Russian Journal of Organic Chemistry
- Intramolecular Cyclization Applications: A similar compound, (Z)-4-Aryl-N-[2-(2-hydroxymethyl)phenyl]-2,4-dioxo-3-[3-oxo-3,4-dihydroquinoxalin-2(1Н)-ylidene]butanamide, is known for undergoing cyclization into 3а-aryl-2-hydroxy-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-3a,5-dihydro-1H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-1-ones (Maslivets et al., 2017).
Synthetic Communications
- Synthesis of Heterocyclic Compounds: 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the requested compound, are used as precursors in the synthesis of heterocyclic compounds. They are obtained through the reaction of diketene with aromatic primary amine and reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).
properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-7(16)6-10(17)15-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNYLPSAKMNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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